1,3-Dithiole-2-thione, 4,5-bis(hexylthio)-
Overview
Description
“1,3-Dithiole-2-thione, 4,5-bis(hexylthio)-” is an organosulfur compound . It is the sodium salt of the conjugate base of the 4,5-bis(sulfanyl)-2H-1,3-dithiole-2-thione . The salt is a precursor to dithiolene complexes and tetrathiafulvalenes .
Synthesis Analysis
The synthesis of “1,3-Dithiole-2-thione, 4,5-bis(hexylthio)-” involves the reaction of bis(tetraethylammonium)bis(1,3-dithiole-2-thione-4,5-dithiolato) zincate and 4,5-bis(cyanoethylthio)-1,3-dithiole-2-thione with 6-deoxy-6-iodo-glucopyranose and glucopyranosyl bromide to synthesize DMIT-carbohydrate conjugates .Molecular Structure Analysis
The molecular structure of “1,3-Dithiole-2-thione, 4,5-bis(hexylthio)-” is complex and involves several sulfur atoms . The structure can be visualized using 3D modeling software .Chemical Reactions Analysis
The chemical reactions involving “1,3-Dithiole-2-thione, 4,5-bis(hexylthio)-” are complex and involve several steps . For example, the reduction of carbon disulfide with sodium affords sodium 1,3-dithiole-2-thione-4,5-dithiolate together with sodium trithiocarbonate .Physical and Chemical Properties Analysis
“1,3-Dithiole-2-thione, 4,5-bis(hexylthio)-” is a yellow solid with a molar mass of 242.31 g·mol−1 . Its chemical formula is C3Na2S5 .Scientific Research Applications
Macrocyclic Compound Synthesis
1,3-Dithiole-2-thione derivatives are utilized in synthesizing macrocyclic compounds. Condensation of 4,5-bis-(benzoyl-thio)-1,3-dithiole-2-thione with other compounds leads to a mixture of macrocyclic products. This synthesis highlights the role of 1,3-Dithiole-2-thione derivatives in forming complex macrocycles with potential applications in various chemical fields (Girmay et al., 1992).
Tetrathiafulvalene Derivatives
Tetrathiafulvalene derivatives, containing 4,5-(ethylenedithio)-1,3-dithiole units, have been synthesized using 1,3-Dithiole-2-thione. These compounds exhibit interesting properties like hydroxy, chloro, and cyano functionalities, indicating potential applications in organic electronics and materials science (Kumar et al., 1997).
Ring Cleavage and Cross-Coupling Reactions
The unique ring cleavage of 4,5-ethylenedioxy-1,3-dithiole-2-thiones, under cross-coupling conditions, results in the formation of various novel compounds. These findings contribute to the understanding of complex reaction mechanisms involving 1,3-Dithiole-2-thione derivatives (Iyoda et al., 2004).
Electron Impact Ionization Studies
Research on the electron impact ionization mass spectra of 4,5-bis(alkylthio)-1,3-dithiole-2-thiones and their isomers enhances understanding of their molecular structure and reactivity. Such studies are crucial for developing applications in mass spectrometry and analytical chemistry (Andreu et al., 1994).
Electrochemical Behavior Analysis
Asymmetrical 2,3-dicyanotetrathiafulvalenes, synthesized from reactions involving 4,5-bis(alkylthio)-1,3-dithiole-2-thiones, have been studied for their electrochemical behaviors. This research is significant for developing new materials with specific electrochemical properties (Imafuku et al., 2005).
Novel Macrocyclic π-Donors
The synthesis of novel macrocycles incorporating the 4,5-dithio-1,3-dithiole-2-thione unit leads to the development of new π-donor macrocycles. These macrocycles have potential applications in organic electronics and materials chemistry (Girmay et al., 1989).
Crystal Packing and Intermolecular Interactions
Studies of the crystal structures of compounds like 4,5-bis(bromomethyl)-1,3-dithiole-2-thione reveal insights into the patterns of intermolecular contacts. This research aids in the design and synthesis of materials with specific crystallographic properties (Azov et al., 2011).
Biochemical Analysis
Biochemical Properties
1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with metal ions, forming coordination complexes that can influence enzymatic activity. For example, it can bind to metal centers in metalloproteins, potentially altering their catalytic properties. Additionally, 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- can interact with thiol-containing proteins, leading to the formation of disulfide bonds that can modulate protein function and stability .
Cellular Effects
The effects of 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- on various types of cells and cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- can affect cellular redox status by interacting with antioxidant enzymes, thereby influencing oxidative stress responses .
Molecular Mechanism
At the molecular level, 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- exerts its effects through various mechanisms. One key mechanism involves its ability to form coordination complexes with metal ions, which can lead to enzyme inhibition or activation. For example, binding to the active site of metalloenzymes can inhibit their catalytic activity. Additionally, 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- can undergo redox reactions, leading to the generation of reactive sulfur species that can modify cysteine residues in proteins, thereby altering their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to strong oxidizing agents or extreme pH conditions. Long-term studies have shown that 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- can have sustained effects on cellular function, particularly in terms of modulating redox balance and gene expression .
Dosage Effects in Animal Models
The effects of 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as enhancing antioxidant defenses and modulating enzyme activity. At high doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact shifts from protective to harmful at specific dosage levels .
Metabolic Pathways
1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- is involved in several metabolic pathways, primarily those related to sulfur metabolism. It can interact with enzymes such as thioltransferases and sulfotransferases, influencing the flux of sulfur-containing metabolites. Additionally, this compound can affect the levels of key metabolites involved in redox balance and cellular signaling .
Transport and Distribution
Within cells and tissues, 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transporters that recognize its sulfur-containing structure. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular function. Additionally, post-translational modifications, such as phosphorylation or acetylation, can modulate its activity and localization within the cell .
Properties
IUPAC Name |
4,5-bis(hexylsulfanyl)-1,3-dithiole-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26S5/c1-3-5-7-9-11-17-13-14(20-15(16)19-13)18-12-10-8-6-4-2/h3-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJJMSTTXDSWNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=C(SC(=S)S1)SCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26S5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461454 | |
Record name | 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40461454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149468-17-7 | |
Record name | 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40461454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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